molecular formula C18H15NO6 B2834994 methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859141-94-9

methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No. B2834994
CAS RN: 859141-94-9
M. Wt: 341.319
InChI Key: CKECVQYXPRUTPM-UHFFFAOYSA-N
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Description

Methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a chemical compound with the CAS number 859141-94-9 . It has a molecular formula of C18H15NO6 and a molecular weight of 341.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of a coumarin core (a benzopyran-2-one structure) with a methylamino group attached to the benzene ring and a methyl ester group attached to the carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 624.0±55.0 °C and a predicted density of 1.453±0.06 g/cm3 . The pKa is predicted to be 7.78±0.20 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : Research on related compounds, such as those involving 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline and its derivatives, highlights methods of cyclization in the presence of bases, which could be relevant for synthesizing and manipulating the structure of the subject compound (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

  • Computational Chemistry and Molecular Design : Studies such as those involving density functional theory (DFT) calculations to investigate the properties of novel chromone derivatives underscore the importance of computational methods in understanding the electronic structure, absorption spectra, and potential applications in materials science of chromone-based molecules (Halim & Ibrahim, 2017).

Photophysical and Photochemical Applications

  • Photopolymerization Agents : Compounds bearing chromophore groups linked to aminoxyl functions have been proposed as photoiniferters, showing potential in applications like nitroxide-mediated photopolymerization, which could suggest utility in developing light-sensitive materials or coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Crystal Engineering and Material Science

  • Crystal Structure Analysis : The detailed analysis of compounds with similar structures, such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, through single-crystal X-ray crystallography, informs on intermolecular interactions, which are crucial for designing materials with specific physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • High-Pressure Crystallography : The study of structural transformations under pressure, as seen with methyl 2-(carbazol-9-yl)benzoate, offers insights into the stability and phase transitions of organic crystals, which could be applied in the development of high-performance materials (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

Potential Pharmacological Applications

  • Synthesis of Pharmacologically Relevant Derivatives : Research on the synthesis of compounds with potential antimicrobial and cytotoxic activities, such as novel urea derivatives incorporating chromen-3-yl motifs, highlights the potential for developing new therapeutic agents (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

properties

IUPAC Name

methyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-24-18(23)11-4-2-3-5-13(11)19-9-10-6-17(22)25-16-8-15(21)14(20)7-12(10)16/h2-8,19-21H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKECVQYXPRUTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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